molecular formula C9H8BrClO2 B8484356 1-Bromo-3-(3-chlorophenoxy)propan-2-one

1-Bromo-3-(3-chlorophenoxy)propan-2-one

Cat. No.: B8484356
M. Wt: 263.51 g/mol
InChI Key: RRWKRKFHRMBONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(3-chlorophenoxy)propan-2-one is a halogenated ketone derivative characterized by a propan-2-one backbone substituted with a bromine atom at the 1-position and a 3-chlorophenoxy group at the 3-position. Its molecular formula is C₉H₈BrClO₂, with a molecular weight of 263.52 g/mol (CAS: 177662-25-8) . This compound is structurally significant due to its α-bromo ketone moiety, which confers reactivity in nucleophilic substitution and elimination reactions. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The 3-chlorophenoxy group enhances lipophilicity, influencing its biological activity and binding affinity in target applications.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-bromo-3-(3-chlorophenoxy)propan-2-one

InChI

InChI=1S/C9H8BrClO2/c10-5-8(12)6-13-9-3-1-2-7(11)4-9/h1-4H,5-6H2

InChI Key

RRWKRKFHRMBONN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Substituent Position Effects: The 3-chlorophenoxy group in the target compound (meta-substitution) creates steric and electronic effects distinct from its 4-chlorophenoxy analog (para-substitution). Para-substituted derivatives exhibit higher crystallinity and stability, as seen in 1-bromo-3-(4-chlorophenoxy)propan-2-one . Di-halogenated analogs (e.g., 2,4-dichloro or 2,4-difluoro) show increased electrophilicity but reduced stability in basic conditions due to enhanced susceptibility to elimination or polymerization .

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